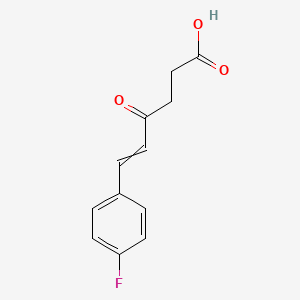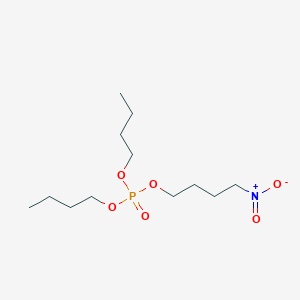
Dibutyl 4-nitrobutyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 4-nitrobutyl phosphate: is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group bonded to two butyl groups and a 4-nitrobutyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl 4-nitrobutyl phosphate typically involves the reaction of dibutyl phosphate with 4-nitrobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows: [ \text{(C}_4\text{H}_9\text{O)}_2\text{POH} + \text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 \rightarrow \text{(C}_4\text{H}_9\text{O)}_2\text{PO-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dibutyl 4-nitrobutyl phosphate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphate ester can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Dibutyl 4-aminobutyl phosphate.
Substitution: Various alkyl or aryl phosphate esters.
Aplicaciones Científicas De Investigación
Chemistry: Dibutyl 4-nitrobutyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphate compounds. It is also employed in studies involving the reactivity of phosphate esters.
Biology: In biological research, this compound is used to study enzyme interactions with organophosphate compounds. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. It is also studied for its potential therapeutic effects in treating certain neurological disorders.
Industry: this compound is used as a plasticizer in the production of polymers and resins. It is also employed as a flame retardant and an additive in lubricants and hydraulic fluids.
Mecanismo De Acción
The mechanism of action of Dibutyl 4-nitrobutyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate ester group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the case of acetylcholinesterase, where the compound can inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.
Comparación Con Compuestos Similares
Dibutyl phosphate: Lacks the nitro group and has different reactivity and applications.
Tributyl phosphate: Contains three butyl groups and is used primarily as a solvent and plasticizer.
Dibutyl hydrogen phosphate: Contains a hydrogen atom instead of the nitrobutyl group and has different chemical properties.
Uniqueness: Dibutyl 4-nitrobutyl phosphate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with biological molecules are desired.
Propiedades
Número CAS |
112362-97-7 |
|---|---|
Fórmula molecular |
C12H26NO6P |
Peso molecular |
311.31 g/mol |
Nombre IUPAC |
dibutyl 4-nitrobutyl phosphate |
InChI |
InChI=1S/C12H26NO6P/c1-3-5-10-17-20(16,18-11-6-4-2)19-12-8-7-9-13(14)15/h3-12H2,1-2H3 |
Clave InChI |
QGBROYUHFIPTHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCCCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


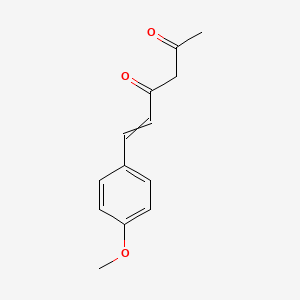
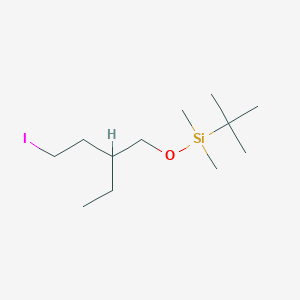
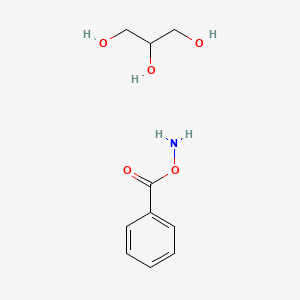
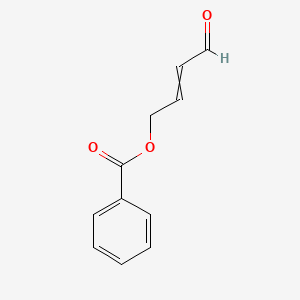
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
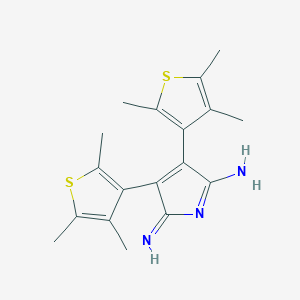
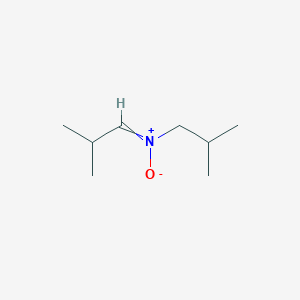
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
